2-(4-hydroxy-3,5-dimethylphenyl)-5,5-dimethyl-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one
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Overview
Description
2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including hydroxyl, methyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrroloisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE
- 2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE
Uniqueness
The uniqueness of 2-(4-HYDROXY-3,5-DIMETHYLPHENYL)-5,5-DIMETHYL-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H22F3NO2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)-5,5-dimethyl-2-(trifluoromethyl)-6H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C23H22F3NO2/c1-13-9-16(10-14(2)19(13)28)22(23(24,25)26)12-18-17-8-6-5-7-15(17)11-21(3,4)27(18)20(22)29/h5-10,12,28H,11H2,1-4H3 |
InChI Key |
ONQVBIJJALLHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(C=C3C4=CC=CC=C4CC(N3C2=O)(C)C)C(F)(F)F |
Origin of Product |
United States |
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